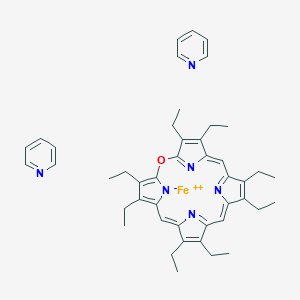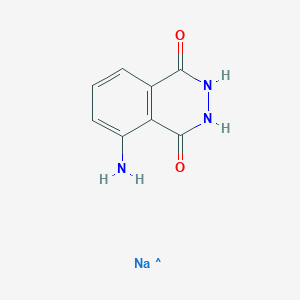![molecular formula C42H36N4O B010601 4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline CAS No. 104989-09-5](/img/structure/B10601.png)
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPAO, and it belongs to the family of oxadiazole-based compounds.
Mechanism Of Action
The mechanism of action of MPAO is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby preventing the growth and proliferation of cancer cells and other disease-causing organisms.
Biochemical And Physiological Effects
MPAO has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to the death of cancer cells and other disease-causing organisms. MPAO has also been found to have antioxidant properties, which can help protect the body against oxidative stress and other forms of damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MPAO in lab experiments is its potential to inhibit the growth of cancer cells and other disease-causing organisms. This makes it a valuable tool for studying the mechanisms of cancer and other diseases. However, one of the limitations of using MPAO in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of MPAO in humans.
Future Directions
There are several future directions for the study of MPAO. One area of research is the development of new drugs based on MPAO. Another area of research is the study of MPAO's potential use in the treatment of cancer and other diseases. Further studies are also needed to determine the safety and efficacy of MPAO in humans.
Synthesis Methods
The synthesis of MPAO involves the reaction of 4-methyl-N-(4-methylphenyl)aniline with 4-nitrophenylhydrazine to form 4-methyl-N-[4-(4-nitrophenyl)hydrazinyl]aniline. This intermediate is then reacted with 5-(4-(4-methyl-N-(4-methylphenyl)anilino)phenyl)-1,3,4-oxadiazol-2-amine to form MPAO.
Scientific Research Applications
MPAO has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. MPAO has also been studied for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
104989-09-5 |
|---|---|
Product Name |
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline |
Molecular Formula |
C42H36N4O |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C42H36N4O/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)39-25-13-33(14-26-39)41-43-44-42(47-41)34-15-27-40(28-16-34)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3 |
InChI Key |
PMGNLZYIMYOMOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



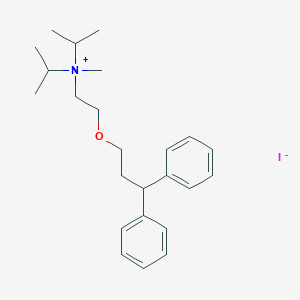
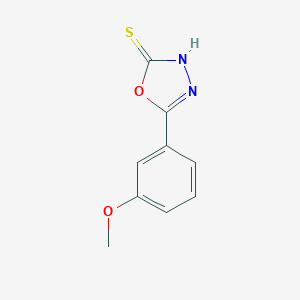

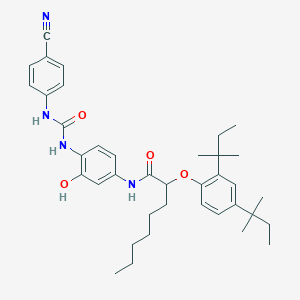


![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)


